Propionamide, N-[1-(4-chlorobenzyl)-1H-benzoimidazol-2-ylmethyl]-
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Overview
Description
Propionamide, N-[1-(4-chlorobenzyl)-1H-benzoimidazol-2-ylmethyl]- is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-[1-(4-chlorobenzyl)-1H-benzoimidazol-2-ylmethyl]- typically involves the condensation of 4-chlorobenzaldehyde with o-phenylenediamine to form the benzimidazole core. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes steps such as chlorination, condensation, and amide formation, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Propionamide, N-[1-(4-chlorobenzyl)-1H-benzoimidazol-2-ylmethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Propionamide, N-[1-(4-chlorobenzyl)-1H-benzoimidazol-2-ylmethyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating parasitic infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Propionamide, N-[1-(4-chlorobenzyl)-1H-benzoimidazol-2-ylmethyl]- involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Propionamide: A simpler amide derivative with basic chemical properties.
Benzimidazole: The parent compound with a wide range of pharmacological activities
4-Chlorobenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
Propionamide, N-[1-(4-chlorobenzyl)-1H-benzoimidazol-2-ylmethyl]- stands out due to its unique combination of the benzimidazole core and the propionamide group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in scientific research and industry .
Properties
Molecular Formula |
C18H18ClN3O |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]propanamide |
InChI |
InChI=1S/C18H18ClN3O/c1-2-18(23)20-11-17-21-15-5-3-4-6-16(15)22(17)12-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,23) |
InChI Key |
SHIOOFNGNBHLSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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